Acetic acid 3-formyl-4-(benzyloxy)phenethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

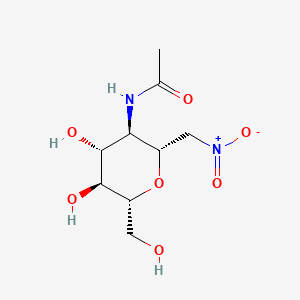

Acetic acid 3-formyl-4-(benzyloxy)phenethyl ester (AFBPE) is a compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 150°C and is soluble in a variety of organic solvents. AFBPE is a useful reagent in organic synthesis and has been used in the preparation of various compounds, such as pharmaceuticals, insecticides, herbicides, and fungicides. It is also used in the synthesis of various polymers and other materials.

Aplicaciones Científicas De Investigación

Organic Acid Vapors and Corrosion Studies

Research on acetic acid vapors, such as those by Bastidas and La Iglesia (2007), has contributed significantly to understanding the corrosive effects of carboxylic acids on metals like copper. This knowledge is crucial for industrial applications where metal components are exposed to acidic environments, potentially leading to corrosion. Studies have shown that acetic acid vapors are particularly aggressive towards copper, highlighting the need for corrosion-resistant materials and coatings in environments where acetic acid is present (D. Bastidas & V. M. La Iglesia, 2007).

Application in Oil and Gas Industry

In the oil and gas sector, the use of acetic acid and other organic acids for stimulation purposes is well-documented. Organic acids serve as less corrosive alternatives to hydrochloric acid for acidizing operations, which enhance the permeability of reservoir rocks. The versatility of acetic acid in high-temperature applications and its role in dissolving drilling-mud filter cakes are notable. This use of organic acids is critical for improving oil and gas recovery while minimizing equipment degradation and environmental impact (Luai Alhamad, Ahmed Alrashed, E. Munif, & J. Miskimins, 2020).

Environmental and Water Treatment Applications

The role of acetic acid in advanced oxidation processes (AOPs) for water treatment is another area of significant research interest. Studies on the degradation pathways of pollutants like acetaminophen highlight the effectiveness of acetic acid in generating reactive species that break down recalcitrant compounds in water. Such insights are vital for developing more efficient and sustainable water treatment technologies that can address the growing concern of pharmaceuticals and personal care products (PPCPs) in aquatic environments (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Biotechnological Routes and Green Chemistry

The exploration of lactic acid production from biomass and its subsequent conversion into valuable chemicals, including acetic acid, opens new avenues for green chemistry and sustainable material production. Biotechnological processes utilizing acetic acid derivatives are being investigated for the synthesis of biodegradable polymers and other chemicals. This research has the potential to reduce reliance on fossil fuels and promote the use of renewable resources in chemical manufacturing (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Propiedades

IUPAC Name |

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-14(20)21-10-9-15-7-8-18(17(11-15)12-19)22-13-16-5-3-2-4-6-16/h2-8,11-12H,9-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBOAHGMSCJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)